5-(Trifluoromethyl)benzoxazol-2(3H)-one

説明

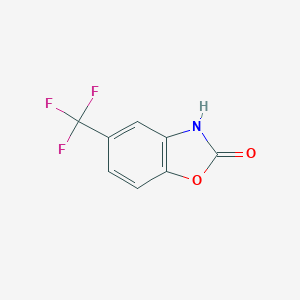

5-(Trifluoromethyl)benzoxazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The trifluoromethyl group attached to the benzoxazole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

化学反応の分析

Types of Reactions

5-(Trifluoromethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for synthesizing novel pharmaceuticals. Its derivatives have shown promise in inhibiting key enzymes involved in various diseases, including cancer and glaucoma. For example, derivatives of benzoxazolones have been screened for their ability to inhibit carbonic anhydrases, which play a role in tumor growth and intraocular pressure regulation.

- Antimicrobial Activity : Research indicates that 5-(Trifluoromethyl)benzoxazol-2(3H)-one exhibits antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial infections, with enhanced lipophilicity contributing to better membrane penetration .

- Anticancer Properties : Several studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds derived from benzoxazole have been shown to induce apoptosis in glioblastoma cells, indicating potential as anticancer agents .

Material Science

This compound is also explored in the development of advanced materials:

- Optical Brighteners : The compound is utilized in the formulation of optical brighteners due to its fluorescent properties.

- Dyes : Its unique chemical structure allows for applications in dye synthesis, contributing to the production of high-performance materials with specific optical characteristics.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Acetyl-2(3H)-benzoxazolone | Acetyl group at position 6 | Strong antimicrobial activity |

| 5-Fluoro-1,3-benzoxazole | Fluoro group instead of trifluoromethyl | Enhanced water solubility |

| 4-Trifluoromethylphenylbenzoxazole | Trifluoromethyl group on phenyl ring | Increased lipophilicity |

| Benzothiazole derivatives | Contains sulfur atom | Potential anti-inflammatory effects |

This comparison illustrates how variations in substituents affect biological activity and chemical reactivity, highlighting the significance of the trifluoromethyl group in enhancing the properties of this compound.

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against glioblastoma cell lines, with IC50 values indicating potent anticancer activity .

- Antimicrobial Efficacy : Another investigation reported that compounds similar to this compound showed superior antibacterial activity compared to standard antibiotics, suggesting potential for new therapeutic agents .

作用機序

The mechanism of action of 5-(Trifluoromethyl)benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various biochemical pathways .

類似化合物との比較

Similar Compounds

Benzoxazole: Lacks the trifluoromethyl group, making it less reactive and less potent in certain applications.

Benzisoxazole: Contains an isoxazole ring instead of an oxazole ring, leading to different chemical properties.

Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring, resulting in different biological activities.

Uniqueness

5-(Trifluoromethyl)benzoxazol-2(3H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications .

生物活性

5-(Trifluoromethyl)benzoxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzoxazole ring with a trifluoromethyl group at the 5-position. This structural modification enhances its lipophilicity and potentially its biological activity. The molecular formula is C8H5F3N2O, and its CAS number is 14733-68-7.

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. A study assessed various derivatives against Gram-positive and Gram-negative bacteria, revealing minimal inhibitory concentrations (MICs) ranging from 3.125 to 50.0 µg/mL for several derivatives, including those with the benzoxazole scaffold .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6h | 3.125 | Staphylococcus aureus |

| 6i | 6.25 | Escherichia coli |

| 6l | 12.5 | Pseudomonas aeruginosa |

| 6p | 50.0 | Candida albicans |

The presence of the trifluoromethyl group significantly enhances the activity against various microbial strains compared to their non-fluorinated counterparts.

2. Anticancer Activity

Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives, including this compound, on various cancer cell lines. For instance, a study reported that derivatives exhibited cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and others, with IC50 values indicating significant potency .

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.4 |

| Compound B | A549 | 15.8 |

| Compound C | HCT-116 | 20.1 |

The structure–activity relationship (SAR) analysis showed that the introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity, likely due to increased interaction with biological targets involved in cell proliferation .

3. Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states. The inhibitory activity was assessed against different isoforms of CA, with IC50 values ranging from 29.74 to 69.57 µM for hCA I and from 18.14 to 48.46 µM for hCA II .

Table 3: Carbonic Anhydrase Inhibition Potency

| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) |

|---|---|---|

| Compound D | 29.74 | 18.14 |

| Compound E | 45.00 | 35.00 |

This inhibition profile suggests that the compound could be useful in therapeutic contexts where modulation of CA activity is beneficial.

Case Study: Antimicrobial Efficacy

In a comparative study involving standard antimicrobial agents like ciprofloxacin and fluconazole, derivatives of benzoxazole including the trifluoromethyl variant showed enhanced activity against resistant bacterial strains . The findings underscore the potential for developing new antimicrobial therapies based on this scaffold.

Case Study: Anticancer Screening

A recent investigation into the anticancer properties of benzoxazole derivatives found that compounds featuring the trifluoromethyl group exhibited superior selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index for future drug development .

特性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBWZEBCBIKPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163678 | |

| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14733-68-7 | |

| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。